molecular formula C22H27ClFN3O3S2 B2837379 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1219174-38-5

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride

Cat. No.: B2837379
CAS No.: 1219174-38-5
M. Wt: 500.04
InChI Key: CQEMGCNRRGCJLW-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring:

  • A 5,7-dimethylbenzo[d]thiazole core, which confers aromatic and electron-rich properties.
  • A propanamide bridge connecting the thiazole and a 4-fluorophenylsulfonyl moiety, the latter of which is a common pharmacophore in kinase inhibitors and antimicrobial agents due to its electron-withdrawing and steric bulk .

The hydrochloride salt improves bioavailability, a critical factor in drug design. While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting enzymes (e.g., tyrosine kinases) or microbial proteins, as seen in analogs from the literature .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-15-13-16(2)21-19(14-15)24-22(30-21)26(11-10-25(3)4)20(27)9-12-31(28,29)18-7-5-17(23)6-8-18;/h5-8,13-14H,9-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEMGCNRRGCJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs (Table 1) highlight key differences in substituents and biological relevance:

Compound Name / Reference Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzo[d]thiazole 5,7-dimethyl; 4-fluorophenylsulfonyl; dimethylaminoethyl Amide, sulfonyl, tertiary amine Enhanced solubility (HCl salt), potential kinase inhibition
3-[(4,4′-Dimethoxytrityl)-...propanamide () Propanamide Trityl, trifluoroacetamido Phosphoramidite Nucleotide synthesis (protecting group chemistry)
S-alkylated 1,2,4-triazoles () 1,2,4-Triazole 4-fluorophenylsulfonyl, difluorophenyl Thione, sulfonyl Antifungal/antibacterial activity; tautomerization stability
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide () Thiazole Chloromethyl, phenylsulfonyl Acetamide, sulfonyl Reactivity (chloromethyl for further derivatization)

Key Observations

Sulfonyl Group Role : The 4-fluorophenylsulfonyl group in the target compound mirrors substituents in ’s triazoles and ’s acetamide, which are critical for target binding via sulfonyl–receptor interactions .

Amide vs. Thione : Unlike ’s thione-containing triazoles, the target compound’s amide linker may reduce tautomerization issues, improving metabolic stability .

Solubility: The dimethylaminoethyl group and HCl salt differentiate it from ’s lipophilic trityl-protected propanamide, suggesting better aqueous compatibility.

Analytical Characterization

  • Spectroscopy : IR and NMR data from ’s triazoles (e.g., absence of C=O at 1663–1682 cm⁻¹ in tautomers) provide a framework for verifying the target’s amide and sulfonyl groups .
  • Mass Spectrometry : As in and , high-resolution MS would confirm molecular weight and fragmentation patterns .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .
  • HPLC for assessing purity (>95% threshold for biological assays) .
  • Mass spectrometry (MS) to verify molecular weight .

Basic: How do structural features influence this compound’s biological activity?

The compound’s benzo[d]thiazole core and sulfonyl group enhance target binding affinity through π-π stacking and hydrogen bonding, respectively. The dimethylaminoethyl moiety improves solubility and membrane permeability, critical for cellular uptake . Comparative studies with analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) suggest that electronic effects from the 4-fluorophenyl group modulate enzyme inhibition potency .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in DMF at 80°C may increase amidation efficiency compared to dichloromethane .
  • Flow chemistry : Continuous-flow systems can enhance mixing and heat transfer during sulfonylation, reducing byproduct formation .
  • In-line monitoring : Real-time HPLC or IR spectroscopy detects intermediates, enabling rapid adjustments .

Advanced: How to resolve discrepancies between computational predictions and experimental biological data?

  • Validation strategies :
    • Perform X-ray crystallography (as in ) to confirm binding modes predicted by docking studies.
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, identifying mismatches with computational models .
  • Revisiting synthesis : Contradictions may arise from impurities; re-purify the compound and re-test activity .

Advanced: How to design assays for evaluating neuroprotective or anticancer activity?

  • In vitro models :
    • MTT assays on glioblastoma (U87) or neuroblastoma (SH-SY5Y) cell lines to assess cytotoxicity .
    • Enzyme inhibition assays : Target acetylcholinesterase (for neuroprotection) or kinases (e.g., EGFR for oncology) .
  • Mechanistic studies :
    • Western blotting to evaluate apoptosis markers (e.g., caspase-3) .
    • Molecular dynamics simulations to study binding stability with targets .

Advanced: How to address stability issues during storage or biological assays?

  • Storage conditions : Store as a hydrochloride salt at -20°C in desiccated, amber vials to prevent hydrolysis of the sulfonyl group .
  • Stability testing :
    • Accelerated degradation studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC .
    • Circular dichroism (CD) to detect conformational changes in solution .

Advanced: How to interpret conflicting structure-activity relationship (SAR) data across analogs?

  • Case example : If fluorophenyl derivatives show lower activity than chlorophenyl analogs despite similar computational binding scores:
    • Re-examine synthetic routes to rule out regioisomeric impurities .
    • Use surface plasmon resonance (SPR) to compare binding kinetics, as subtle differences in off-rates may explain efficacy gaps .
    • Evaluate metabolic stability (e.g., cytochrome P450 assays), as fluorinated groups may alter pharmacokinetics .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

  • Formulation approaches :
    • Use nanoparticle encapsulation or liposomal carriers to enhance bioavailability .
    • Prepare prodrugs by masking the dimethylamino group with enzymatically cleavable motifs (e.g., ester linkages) .
  • Co-solvent systems : Test combinations of PEG-400 and saline for intraperitoneal administration .

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